molecular formula C34H44MgN6O9S2+2 B10775878 Esomeprazole magnesium hydrate

Esomeprazole magnesium hydrate

Número de catálogo: B10775878
Peso molecular: 769.2 g/mol
Clave InChI: ARGAGMTUBUKMOG-OXLUMUBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Types of Reactions: Esomeprazole magnesium hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Used in the oxidation step.

    Sodium Methoxide: Used for the formation of esomeprazole sodium.

    Magnesium Chloride: Used in the salt exchange process.

Major Products:

    Esomeprazole: The primary product formed from the oxidation of ufiprazole.

    Esomeprazole Sodium: An intermediate formed during the synthesis.

    Esomeprazole Magnesium Trihydrate: The final product.

Aplicaciones Científicas De Investigación

Gastroesophageal Reflux Disease (GERD)

Short-term Treatment
Esomeprazole magnesium is indicated for the short-term treatment of erosive esophagitis due to gastroesophageal reflux disease. Clinical studies have demonstrated its efficacy in healing erosive lesions and alleviating symptoms such as heartburn. Notably, patients receiving esomeprazole showed higher rates of symptom resolution compared to those on placebo, with significant healing rates observed in controlled studies .

Long-term Maintenance
For patients who have achieved healing, esomeprazole magnesium serves as maintenance therapy to prevent recurrence. Studies indicate that patients on esomeprazole maintain remission longer than those receiving placebo, with dosages ranging from 10 mg to 40 mg daily being effective .

Treatment of Pathologic Gastrointestinal Hypersecretory Conditions

Esomeprazole magnesium is utilized for long-term management of conditions like Zollinger-Ellison syndrome, where excessive gastric acid secretion occurs. An open-label study showed that 90% of patients achieved controlled basal acid output after 12 months of therapy, indicating its effectiveness in managing hypersecretion .

Preeclampsia

Recent research has highlighted esomeprazole magnesium hydrate's potential as a repurposed treatment for preeclampsia, a pregnancy-related condition characterized by high blood pressure and organ dysfunction. In vitro studies have shown that this compound can reduce the secretion of sFLT-1, an anti-angiogenic factor associated with preeclampsia, and improve vascular relaxation in human tissues . The compound was found to be more efficacious than its hydration isomer, esomeprazole magnesium trihydrate, suggesting its unique pharmacological properties could be leveraged in obstetric care .

Crohn's Disease-associated Ulcers

Esomeprazole magnesium has been explored as an adjunct therapy for managing upper gastrointestinal ulcers associated with Crohn's disease. While evidence remains limited, case studies indicate that it can provide symptomatic relief in patients unresponsive to other treatments like H2-receptor antagonists .

Data Tables

Application AreaIndicationEfficacy Evidence
Gastroesophageal Reflux DiseaseErosive esophagitisHigher healing rates compared to placebo
Pathologic GI Hypersecretory ConditionsZollinger-Ellison syndrome90% controlled basal acid output after 12 months
PreeclampsiaVascular relaxationReduced sFLT-1 secretion; improved vasodilation
Crohn's Disease-associated UlcersSymptomatic reliefLimited evidence from case studies

Case Studies

  • Preeclampsia Treatment : A study involving primary human tissues demonstrated that this compound significantly reduced markers of endothelial dysfunction and improved vascular relaxation compared to its trihydrate form. This suggests a potential new application in managing preeclampsia effectively .
  • GERD Management : In a clinical trial assessing the efficacy of esomeprazole magnesium in patients with GERD, results indicated substantial symptom relief and healing rates comparable to higher doses of omeprazole. Patients reported significant improvements in quality of life due to reduced heartburn episodes during treatment periods .

Propiedades

Fórmula molecular

C34H44MgN6O9S2+2

Peso molecular

769.2 g/mol

Nombre IUPAC

magnesium;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole;trihydrate

InChI

InChI=1S/2C17H19N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3,(H,19,20);;3*1H2/q;;+2;;;/t2*24-;;;;/m00..../s1

Clave InChI

ARGAGMTUBUKMOG-OXLUMUBXSA-N

SMILES isomérico

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2]

SMILES canónico

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.O.O.O.[Mg+2]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.